N-(2-chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride

Regioisomer differentiation Structure verification N-aryl ethylenediamine

Researchers synthesizing benzimidazole or quinoxaline libraries require precise 2,6-disubstituted aniline precursors to control cyclization regiochemistry. Using the 4-nitro regioisomer or free base yields incorrect 2,5-substitution patterns and dosing errors. • Defined 2-chloro-6-nitro substitution creates an intramolecular H-bond motif, directing correct cyclization. • HCl salt (MW 252.10) with 0.855 correction factor avoids 16.9% molar dosing error vs. free base. • 97% purity grade minimizes batch variability in parallel synthesis, reducing failed reactions.

Molecular Formula C8H11Cl2N3O2
Molecular Weight 252.09 g/mol
CAS No. 298703-19-2
Cat. No. B7763802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride
CAS298703-19-2
Molecular FormulaC8H11Cl2N3O2
Molecular Weight252.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NCCN)[N+](=O)[O-].Cl
InChIInChI=1S/C8H10ClN3O2.ClH/c9-6-2-1-3-7(12(13)14)8(6)11-5-4-10;/h1-3,11H,4-5,10H2;1H
InChIKeyWOZWJAZPVGOTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine HCl: Identity & Procurement


N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride is a halogenated nitroaromatic diamine belonging to the N-aryl ethylenediamine class . The compound features a 2-chloro-6-nitrophenyl core linked to an ethane-1,2-diamine moiety, supplied as the monohydrochloride salt (C8H11Cl2N3O2, MW 252.10 g/mol) . It is commercially available from multiple suppliers primarily as a research intermediate, typically at purities of 95%–97% . Its substitution pattern combines an electron-withdrawing nitro group ortho to the aniline nitrogen and a chloro substituent at the adjacent ortho position, establishing a defined electronic and steric environment relevant to downstream synthetic derivatization and potential pharmacophore exploration .

Regioisomer Identity
2-chloro-6-nitro substitution for defined electronic/steric environment
Salt Form
Hydrochloride salt provides defined stoichiometry for weighing accuracy
Synthetic Utility
Supports benzimidazole, quinoxaline, and metal-chelate scaffold synthesis

N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine HCl: Distinctions from Analogs


Superficially similar N-aryl ethylenediamines such as the 4-nitro regioisomer (CAS 27080-50-8), the des-chloro analog (CAS 51138-16-0), or the free base form of the target compound appear interchangeable but differ fundamentally in regiospecific substitution, salt stoichiometry, and resulting molecular properties [1]. The 2-chloro-6-nitro arrangement places the nitro group ortho to the aniline NH, creating a six-membered intramolecular hydrogen-bond motif that is absent in the 4-nitro isomer; this alters the amine nucleophilicity, UV–vis spectral signature, and metal-chelation geometry [1]. The hydrochloride salt (MW 252.10) versus the free base (MW 215.64) further affects aqueous solubility, hygroscopicity, and weighing accuracy during formulation—parameters that directly impact reproducibility in both synthetic and biological workflows . Substituting without verifying regioisomeric identity and salt form introduces uncontrolled variables that cannot be corrected post hoc.

Target Compound
2-Chloro-6-nitro regioisomer; ortho-nitro group enables intramolecular H-bond and distinct metal-chelation geometry
4-Nitro Regioisomer (CAS 27080-50-8)
Nitro group para to aniline NH; may alter amine nucleophilicity, UV–vis signature, and cyclization regiochemistry
Target Compound
Monohydrochloride salt with defined stoichiometry and consistent hygroscopicity for accurate weighing
Free Base
Different formula weight and salt-free stoichiometry may shift solubility and introduce dosing errors in assays

N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine HCl: Differentiation Evidence


InChIKey-Based Regioisomer Differentiation

The target compound possesses a distinct InChIKey (JDPWZYUSWMRIBG-UHFFFAOYSA-N) that unambiguously encodes the 2-chloro-6-nitro substitution pattern, differentiating it from the 4-nitro regioisomer (InChIKey: RDPNPSAGQXSAAH-UHFFFAOYSA-N) available as CAS 27080-50-8 [1]. This is not a minor positional shift: the 6-nitro group is ortho to the aniline NH, whereas the 4-nitro group is para, leading to distinct intramolecular hydrogen-bonding geometries, dipole moments, and UV–vis absorption profiles that directly affect both synthetic reactivity and biological target recognition [1].

Regioisomer Identity
Head-to-head
Target InChIKey JDPWZYUSWMRIBG-UHFFFAOYSA-N (2-Cl,6-NO2) vs. comparator RDPNPSAGQXSAAH-UHFFFAOYSA-N (2-Cl,4-NO2)
Ortho-nitro geometry enables distinct H-bond and chelation modes; para isomer shifts reactivity
Verified by GC-MS and FTIR (SpectraBase)
Regioisomer differentiation Structure verification N-aryl ethylenediamine

Hydrochloride Salt vs. Free Base Properties

The hydrochloride salt (C8H11Cl2N3O2, MW 252.10 g/mol) incorporates one equivalent of HCl, increasing the formula weight by 36.46 g/mol (+16.9%) relative to the free base (C8H10ClN3O2, MW 215.64 g/mol) . This stoichiometric difference ensures that a 100 mg sample of the hydrochloride salt delivers 85.5 mg of the free base equivalent—a critical correction factor for reaction stoichiometry, dose–response calculations, and molarity-based assay preparation . Salt formation also typically enhances aqueous solubility and solid-state stability compared to the free amine, reducing variability due to hygroscopicity or amine oxidation during storage and weighing [1].

Salt Stoichiometry
Reported
MW 252.10 g/mol (HCl salt) vs. 215.64 g/mol (free base); 36.46 g/mol difference (+16.9%)
Free base equivalent factor 0.855; prevents dosing errors in assays
MWs from vendor specifications
Salt form selection Molecular weight Solubility

Commercial Purity Grade Comparison

The target compound is offered at a specified purity of 97% (Leyan, Product No. 2154078), exceeding the 95% minimum purity of the free base from CymitQuimica by 2 absolute percentage points . This 2% difference in total impurity burden corresponds to a relative impurity reduction of approximately 40% (from 5% total impurities to 3%), which becomes significant in multi-step syntheses where impurities propagate and amplify through each subsequent reaction . Higher initial purity reduces the need for repurification before use in sensitive catalytic or biological applications, directly lowering procurement and labor costs .

Purity Specification
Data to verify
97% (Leyan, HPLC) vs. 95% minimum (free base); approx. 40% lower total impurities
Higher purity reduces side reactions and downstream purification needs
Batch-specific; confirm via certificate of analysis
Purity specification Quality control Procurement decision

Physicochemical Properties: TPSA & LogP

The target compound has calculated TPSA (Topological Polar Surface Area) of 81.19 Ų and LogP of 2.04, as provided by the Leyan product datasheet . These values place the compound within favorable physicochemical space for passive membrane permeability (TPSA < 140 Ų) and moderate lipophilicity (LogP 1–3), according to the widely applied Veber and Lipinski guidelines [1]. In comparison, the des-chloro analog N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride (CAS 51138-16-0) lacks the chloro substituent and is predicted to have lower LogP (~1.5) and a slightly reduced TPSA (~75 Ų), shifting its solubility–permeability balance toward higher aqueous solubility but lower membrane partitioning capacity . The chloro substituent thus provides a quantifiable lipophilicity increment that can be critical in cell-based assay design where compound penetration is a rate-limiting factor.

TPSA & LogP
Class-level
Target: TPSA 81.19 Ų, LogP 2.04; Des-chloro analog (estimated): TPSA ~75 Ų, LogP ~1.5
Chlorine adds ~0.5 LogP units; may support membrane permeability in cell-based assays
Computed values; des-chloro analog estimated from structure
TPSA LogP Drug-likeness Physicochemical profiling

N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine HCl: Application Scenarios


Regioisomer-Specific Benzimidazole/Quinoxaline Synthesis

Medicinal chemistry programs synthesizing benzimidazole or quinoxaline libraries frequently require a 2,6-disubstituted aniline precursor to direct cyclization regiochemistry. The target compound provides the precise 2-chloro-6-nitroaniline framework, with the primary amine of the ethylenediamine side chain available for further derivatization. The ortho-nitro group can be selectively reduced to a second aniline nitrogen for heterocycle formation, while the chloro substituent remains available for cross-coupling. Using the 4-nitro regioisomer in this context would yield the undesired 2,5-substitution pattern, fundamentally altering the scaffold geometry and biological activity profile .

Cell-Based Dose–Response Profiling (HCl Salt)

When the compound is employed in cellular assays (e.g., cytotoxicity, reporter gene, or target engagement assays), the defined hydrochloride stoichiometry (MW 252.10) enables precise molar concentration calculations. Researchers can directly weigh the salt and apply the 0.855 correction factor to obtain the free base equivalent, avoiding the 16.9% dosing error that occurs if the free base molecular weight is mistakenly used . This is particularly critical when comparing potency across compound series where analogs may be supplied in different salt forms, as well as for reproducibility across laboratories.

Metal Coordination via 2-Chloro-6-Nitro Donor Set

The 2-chloro-6-nitro substitution pattern, combined with the ethylenediamine moiety, creates a distinctive N,N'-donor environment with an ortho-nitro group capable of participating in hydrogen bonding or metal coordination. This geometry is absent in the 4-nitro isomer. Researchers developing metal complexes for catalysis or bioinorganic applications should select the target compound when a six-membered chelate ring involving the nitro oxygen is desired, as supported by the characteristic InChIKey and spectral signatures confirming the ortho relationship .

High-Purity Building Block for Parallel Library Synthesis

For high-throughput parallel synthesis or fragment-based drug discovery where multiple compounds are synthesized simultaneously, the 97% purity specification (Leyan) minimizes batch-to-batch variability and reduces the need for pre-synthesis purification. The 2% higher purity compared to the 95% minimum free base translates to fewer failed reactions caused by impurities, directly improving library success rates and reducing the cost per validated compound. Procurement groups can justify the selection of this specific product grade based on the quantified impurity reduction .

Application
Selection Property
Validation Focus
Benzimidazole/quinoxaline synthesis
2-Chloro-6-nitro regioisomeric identity
Ortho-nitro cyclization regiochemistry
Cell-based dose–response profiling
Defined hydrochloride stoichiometry
Free base equivalent correction factor
Metal coordination chemistry
Ortho-nitro donor set geometry
Six-membered chelate ring formation
Parallel library synthesis
High-purity specification
Reduced impurity-driven side reactions
Quote Request

Request a Quote for N-(2-chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.